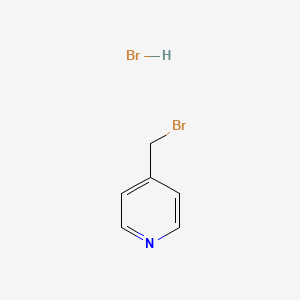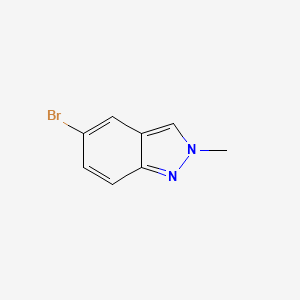
4-(Bromomethyl)pyridine hydrobromide
Overview
Description
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine . It is a white to light yellow powder or crystal . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 4-(Bromomethyl)pyridine hydrobromide involves the reaction with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis
The molecular formula of 4-(Bromomethyl)pyridine hydrobromide is C6H7Br2N . The InChI representation is InChI=1S/C6H6BrN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H . The Canonical SMILES representation is C1=CN=CC=C1CBr.Br .Chemical Reactions Analysis
4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Physical And Chemical Properties Analysis
The physical state of 4-(Bromomethyl)pyridine hydrobromide at 20 degrees Celsius is solid . It has a melting point of 185.0 to 191.0 degrees Celsius . It is soluble in water . The molecular weight is 252.93 g/mol .Scientific Research Applications
Synthesis of Tritium Labelled Compounds
4-(Bromomethyl)pyridine hydrobromide can be used as a precursor in the synthesis of tritium-labelled compounds, such as N-aminopiperidine. Tritium labelling is crucial in drug development for tracking the distribution and metabolism of drugs within the body .
Preparation of Diamines
This compound reacts with 1,2-ethanediamine and 1,3-propanediamine to form corresponding diamines. Diamines are valuable in various fields, including the development of pharmaceuticals and polymers .
Synthesis of Nucleoside Analogs
It may be used in the preparation of nucleoside analogs like 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and thymidine derivatives. These analogs have applications in antiviral therapies and as tools in molecular biology .
Organic Synthesis
The compound serves as a starting material for organic synthesis processes, contributing to the creation of various organic molecules with potential applications in medicinal chemistry and materials science .
Chemical Research
It is also used broadly in chemical research for synthesizing new compounds with potential applications in different scientific fields .
Development of Sensing Materials
4-(Bromomethyl)pyridine hydrobromide can be involved in developing sensing materials used in environmental monitoring and diagnostic assays .
Safety and Hazards
4-(Bromomethyl)pyridine hydrobromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be stored locked up in a well-ventilated place and kept in a container tightly closed . In case of contact with skin or eyes, rinse immediately with plenty of water .
Mechanism of Action
Target of Action
4-(Bromomethyl)pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known to participate in reactions with 1,2-ethanediamine and 1,3-propanediamine, suggesting it may act as a brominating agent .
Biochemical Pathways
Its reactivity with diamines suggests it may be involved in the synthesis of various organic compounds .
Result of Action
It’s known to participate in the formation of diamines .
Action Environment
It’s known that the compound should be stored under inert gas and in a cool, dry place to avoid moisture .
properties
IUPAC Name |
4-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUUDUWDNCECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508926 | |
| Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)pyridine hydrobromide | |
CAS RN |
73870-24-3 | |
| Record name | 4-(Bromomethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BROMOMETHYL)PYRIDINE HBR | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-(Bromomethyl)pyridine hydrobromide in the synthesis of the Fe3O4@PyHBr3 nanocatalyst?
A1: 4-(Bromomethyl)pyridine hydrobromide acts as a linker molecule in the multi-step synthesis of the Fe3O4@PyHBr3 nanocatalyst. It initially reacts with (3-aminopropyl)triethoxysilane (APTES) through its bromomethyl group. This modified linker then attaches to the iron oxide nanoparticles (Fe3O4). The final step involves a grinding reaction with KBr and HIO4, resulting in the formation of the pyridinium hydrotribromide (PyHBr3) group linked to the magnetic nanoparticles. Essentially, 4-(Bromomethyl)pyridine hydrobromide plays a crucial role in bridging the catalytic PyHBr3 group to the magnetic Fe3O4 core, enabling the catalyst's magnetic separation and reusability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)

